molecular formula C15H13NO B1331705 Cinnamanilide CAS No. 3056-73-3

Cinnamanilide

Cat. No. B1331705
CAS RN: 3056-73-3
M. Wt: 223.27 g/mol
InChI Key: FIIZQHKGJMRJIL-VAWYXSNFSA-N
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Description

Cinnamanilide is a chemical compound with the molecular formula C15H13NO . It has an average mass of 223.270 Da and a monoisotopic mass of 223.099716 Da . It is also known by other names such as (2E)-N,3-Diphenylacrylamide .


Synthesis Analysis

The synthesis of cinnamanilide derivatives involves several steps, including acetylation, chlorination, amidation, and deacetylation . The process starts with the acetylation of hydroxycinnamic acids to protect the phenolic groups. This is followed by chlorination to activate the carboxyl group of the acetylation products. The resulting product is then subjected to amidation and finally deacetylation .


Molecular Structure Analysis

Cinnamanilide has a linear formula of C15H13NO . The structure of cinnamanilide and its derivatives is almost planar . The cinnamamide group in the crystal structures of cinnamanilide derivatives is almost planar .


Chemical Reactions Analysis

Cinnamanilide and its derivatives have been found to exhibit significant antimicrobial and antioxidant activities . For instance, compounds 2a, 2b, and 3b showed strong antimicrobial activity against all microorganisms with the pMIC value ranging from 2.45 to 3.68 . Compounds 2a, 3a, and 3b demonstrated strong antioxidant activity .


Physical And Chemical Properties Analysis

Cinnamanilide has a molecular weight of 223.27 . It has a melting point of 150-152 °C and a predicted boiling point of 433.4±28.0 °C . The predicted density of cinnamanilide is 1.166±0.06 g/cm3 .

Scientific Research Applications

  • Immunosuppressive Applications Cinnamanilide has been investigated for its potential as an immunosuppressive agent. A study by Shi et al. (2012) synthesized a series of new cinnamanilides and evaluated their immunosuppressive activity and cytotoxicity. Some compounds showed promising immunosuppressive activity without significant cytotoxicity, suggesting potential applications in immunosuppressive therapy (Shi et al., 2012).

  • Herbicidal Potential Cinnamanilide derivatives have been explored for their herbicidal properties. Verma et al. (2017) analyzed the binding affinity of cinnamanilide derivatives with acetohydroxyacid synthase, a molecular target for herbicide development. The study found that certain cinnamanilide derivatives exhibited high affinity, indicating potential use as herbicides (Verma et al., 2017).

  • Cancer Chemotherapy Cinnamanilide derivatives, especially cinnamaldehydes, have been extensively researched as potential anticancer drug candidates. Hong et al. (2016) reviewed the positive aspects of cinnamaldehydes in chemotherapy, discussing their mechanisms of inducing apoptosis in cancer cells and regulatory effects on cancer cell invasion and metastasis (Hong et al., 2016).

  • Pharmacological Properties A comprehensive review by Sharifi‐Rad et al. (2021) summarized the biodiversity of the genus Cinnamomum, its bioactive compounds, and pharmacological activities. The review highlighted the antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of Cinnamomum species, including cinnamanilide compounds (Sharifi‐Rad et al., 2021).

  • Anticancer Agents Cinnamic acid derivatives, including cinnamanilides, have been researched as traditional and synthetic antitumor agents. A review by De et al. (2011) covered the synthesis and biological evaluation of various cinnamoyl acids and derivatives in anticancer research (De et al., 2011).

  • Potential Herbicides Vishnoi et al. (2009) synthesized substituted cinnamic acids and their amide analogues, screening them for germination inhibition activity. The study suggested that these compounds might be developed as potential herbicides (Vishnoi et al., 2009).

Safety And Hazards

Cinnamanilide may cause skin irritation and serious eye irritation . It is harmful in contact with skin and may cause an allergic skin reaction . It is also harmful to aquatic life .

properties

IUPAC Name

(E)-N,3-diphenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIZQHKGJMRJIL-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877716
Record name CINNAMANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamanilide

CAS RN

3056-73-3
Record name Cinnamanilide
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Record name Cinnamanilide
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Record name CINNAMANILIDE
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Record name Cinnamanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
VL Narayanan - Journal of medicinal chemistry, 1972 - ACS Publications
ever, a tenfold increase in dosage of 2d producedonly a small additional increment in uterine weight, whereas 2 of 2a resulted in a uterine weight nearly twice that pro-duced by 0.2 µ% …
Number of citations: 9 pubs.acs.org
SB Nimse, D Pal, A Mazumder, R Mazumder - Journal of Chemistry, 2015 - hindawi.com
The amide derivatives of cinnamic acid were synthesized and their antimicrobial and antioxidant activities were investigated. The investigation of antimicrobial potentials of the …
Number of citations: 21 www.hindawi.com
KM Johnston - Tetrahedron, 1968 - Elsevier
… of cinnamanilide and … and cinnamanilide with concentrated sulphuric acid,2 and by reduction of 3,5diphenyl-2-isoxaoline, the best preparative method is the cyclization of cinnamanilide …
Number of citations: 33 www.sciencedirect.com
KM Johnston, RM Luker, GH Williams - Journal of the Chemical …, 1972 - pubs.rsc.org
… -aryl group from cinnamanilide probably occurs virtually simul… acid-catalysed isomerisation of cinnamanilide to 4phenyl-3,4-… -catalysed conversion of cinnamanilide into carbostyril [2(1H)…
Number of citations: 17 pubs.rsc.org
KC Lee, YH Hwang, KI Lee, TS Jung… - Journal of the Korean …, 1989 - koreascience.kr
… The rate constants of the hydrolysis of cinnamanilide … negatives, Substituents on cinnamanilide showed a relatively … for the hydrolysis of the cinnamanilide. From this reaction rate …
Number of citations: 0 koreascience.kr
M Nilofar Nissa, D Velmurugan… - … of Experimental and …, 2002 - Wiley Online Library
The crystal structures of two cinnamanilide derivatives 2‐methyl cinnamanilide (C 16 H 15 NO – compound I) and 2‐methoxy cinnamanilide (C 16 H 15 NO 2 – compound II) are …
Number of citations: 3 onlinelibrary.wiley.com
B Rubin, J Krapcho, JP High - Life Sciences, 1966 - Elsevier
New Brunswick, New Jersey (Eeceived 26 January 1966; in final form 9 lliarch 1966) A number of the pharmacological characteristics of the highly potent and specific anttserotonin …
Number of citations: 11 www.sciencedirect.com
S Verma, RK Pathak, V Kasana… - International Journal of …, 2017 - indianjournals.com
In the present study, the synthesized derivatives of cinnamanilide and α-aminophosphonic acid were used to analyze their binding affinity with acetohydroxyacid synthase (AHAS) (PDB …
Number of citations: 4 www.indianjournals.com
J Krapcho, ER Spitzmiller, CF Turk… - Journal of Medicinal …, 1964 - ACS Publications
The results obtained with the additional compounds emphasize the importance of the einnamoyl group for high aiitiserotonin activity. Thus, replacement of that group by phenylpropiolyl (…
Number of citations: 8 pubs.acs.org
J Krapcho, RC Millonig, CF Turk… - Journal of Medicinal …, 1969 - ACS Publications
Several test procedures have previously shown cinanserin, a-potentinhibitor ot serotonin, to be more active than azathioprine as an immunosuppressive ageid. Seventy-two compounds …
Number of citations: 21 pubs.acs.org

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